(Z)-2-butyl-non-2-enoic acid
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Overview
Description
(Z)-2-butyl-non-2-enoic acid is an organic compound that belongs to the class of unsaturated fatty acids It is characterized by the presence of a double bond in the (Z)-configuration, which means that the substituents on the double-bonded carbon atoms are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-butyl-non-2-enoic acid can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-butyl-1,3-butadiene. This reaction typically requires the use of borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. In this case, the ylide would be derived from 2-butylphosphonium salt, and the aldehyde would be nonanal.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or the use of catalytic hydrogenation of precursor compounds. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-butyl-non-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to form the corresponding saturated acid using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives using reagents like alcohols, amines, or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd/C
Substitution: Alcohols, amines, SOCl2
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated acids
Substitution: Esters, amides
Scientific Research Applications
(Z)-2-butyl-non-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of unsaturated fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of (Z)-2-butyl-non-2-enoic acid involves its interaction with various molecular targets. In biological systems, it can be incorporated into cell membranes, affecting their fluidity and function. It may also undergo enzymatic transformations, leading to the formation of bioactive metabolites that interact with specific receptors or enzymes, modulating physiological processes.
Comparison with Similar Compounds
(Z)-2-butyl-non-2-enoic acid can be compared with other unsaturated fatty acids such as oleic acid and linoleic acid. While oleic acid has a single double bond in the (Z)-configuration, linoleic acid has two double bonds. The unique structure of this compound, with its specific chain length and position of the double bond, gives it distinct chemical and physical properties that can be advantageous in certain applications.
Similar Compounds
- Oleic acid
- Linoleic acid
- (E)-2-butyl-non-2-enoic acid
Properties
Molecular Formula |
C13H24O2 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(Z)-2-butylnon-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-8-9-11-12(13(14)15)10-6-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b12-11- |
InChI Key |
CXTVRNXWFCMITL-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCC/C=C(/CCCC)\C(=O)O |
Canonical SMILES |
CCCCCCC=C(CCCC)C(=O)O |
Origin of Product |
United States |
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